molecular formula C9H12ClN5O3 B12775373 Moxonidine metabolite M4 CAS No. 461658-39-9

Moxonidine metabolite M4

Cat. No.: B12775373
CAS No.: 461658-39-9
M. Wt: 273.68 g/mol
InChI Key: AJLIQYQVWUFUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moxonidine metabolite M4 is a derivative of moxonidine, a centrally acting antihypertensive agent. Moxonidine is known for its selective agonistic action on imidazoline receptors, which play a crucial role in regulating blood pressure by modulating sympathetic nervous system activity . This compound is one of the primary metabolites formed during the biotransformation of moxonidine in the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of moxonidine metabolite M4 involves multiple steps, starting from the parent compound, moxonidine. The primary synthetic route includes the oxidation of moxonidine to form the hydroxy moxonidine metabolite, which can further undergo oxidation to form the dihydroxy metabolite or dehydration to form the dehydrogenated moxonidine metabolite . The specific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yield and purity of the desired metabolite.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control . Advanced techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy (NMR) are employed for the characterization and quantification of the metabolite.

Chemical Reactions Analysis

Types of Reactions

Moxonidine metabolite M4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include dihydroxy moxonidine and dehydrogenated moxonidine, which are further analyzed for their pharmacological properties and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Moxonidine Metabolite M4

This compound is unique due to its specific interaction with imidazoline receptors, which distinguishes it from other antihypertensive agents that primarily target alpha-2 adrenergic receptors. This selectivity results in fewer side effects and a more favorable safety profile .

Properties

CAS No.

461658-39-9

Molecular Formula

C9H12ClN5O3

Molecular Weight

273.68 g/mol

IUPAC Name

2-[(4-chloro-6-methoxy-2-methylpyrimidin-5-yl)amino]-4,5-dihydro-1H-imidazole-4,5-diol

InChI

InChI=1S/C9H12ClN5O3/c1-3-11-5(10)4(8(12-3)18-2)13-9-14-6(16)7(17)15-9/h6-7,16-17H,1-2H3,(H2,13,14,15)

InChI Key

AJLIQYQVWUFUFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NC(C(N2)O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.